molecular formula C11H8BrNO3 B13932609 3-Bromo-8-methoxy-6-quinolinecarboxylic acid

3-Bromo-8-methoxy-6-quinolinecarboxylic acid

Katalognummer: B13932609
Molekulargewicht: 282.09 g/mol
InChI-Schlüssel: WODNNVFKJHUMDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-8-methoxy-6-quinolinecarboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often used in the development of pharmaceuticals due to their potential therapeutic properties, including antibacterial, antiviral, and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methoxy-6-quinolinecarboxylic acid typically involves the bromination of 8-methoxyquinoline followed by carboxylation. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-8-methoxy-6-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.

    Oxidized or Reduced Quinoline Compounds: Resulting from oxidation or reduction reactions.

    Biaryl Compounds: Produced via Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

3-Bromo-8-methoxy-6-quinolinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored as a lead compound in the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-Bromo-8-methoxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring structure allows it to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes in target organisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 3-Hydroxyquinoline-4-carboxylic acid
  • 8-Methoxyquinoline-3-carboxylic acid

Uniqueness

3-Bromo-8-methoxy-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups on the quinoline ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in medicinal chemistry and drug development .

Eigenschaften

Molekularformel

C11H8BrNO3

Molekulargewicht

282.09 g/mol

IUPAC-Name

3-bromo-8-methoxyquinoline-6-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-16-9-4-7(11(14)15)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

WODNNVFKJHUMDB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.